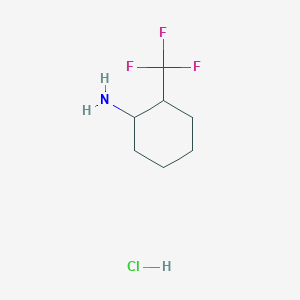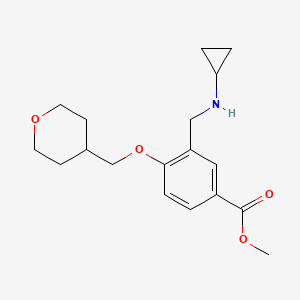
2,5-Bis(methylthio)terephthalaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Bis(methylthio)terephthalaldehyde is an organic compound with the molecular formula C10H10O2S2 It is a derivative of terephthalaldehyde, where two methylthio groups are attached to the 2 and 5 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Bis(methylthio)terephthalaldehyde can be synthesized through a multi-step process. One common method involves the reaction of 2,5-dibromoterephthalaldehyde with sodium methanethiolate in dimethylformamide (DMF) at room temperature. The reaction mixture is then poured into a diluted hydrochloric acid solution and extracted with chloroform. The organic layer is washed, dried, and concentrated to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, reagents, and purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Bis(methylthio)terephthalaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: 2,5-Bis(methylthio)terephthalic acid.
Reduction: 2,5-Bis(methylthio)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Bis(methylthio)terephthalaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the development of bioactive compounds and as a reagent in biochemical assays.
Mecanismo De Acción
The mechanism of action of 2,5-Bis(methylthio)terephthalaldehyde involves its ability to interact with various molecular targets through its aldehyde and methylthio groups. These functional groups can form covalent bonds with nucleophiles, leading to the formation of stable complexes. In environmental applications, the thioether units on the compound’s structure enhance its adsorption capacity for heavy metal ions, making it effective in removing pollutants from water .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethoxyterephthalaldehyde: Similar structure but with methoxy groups instead of methylthio groups.
2,5-Dibromoterephthalaldehyde: Precursor in the synthesis of 2,5-Bis(methylthio)terephthalaldehyde.
2,5-Dimethylterephthalaldehyde: Contains methyl groups instead of methylthio groups.
Uniqueness
This compound is unique due to the presence of methylthio groups, which impart distinct chemical reactivity and properties. These groups enhance its ability to form stable complexes with heavy metals, making it particularly useful in environmental applications for pollutant removal .
Propiedades
Fórmula molecular |
C10H10O2S2 |
|---|---|
Peso molecular |
226.3 g/mol |
Nombre IUPAC |
2,5-bis(methylsulfanyl)terephthalaldehyde |
InChI |
InChI=1S/C10H10O2S2/c1-13-9-3-8(6-12)10(14-2)4-7(9)5-11/h3-6H,1-2H3 |
Clave InChI |
FUPNEGLNSFQSCQ-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1C=O)SC)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-2-cyanoacrylate](/img/structure/B12071307.png)

![1-Benzyl 4'-tert-butyl spiro[azetidine-3,3'-benzo[b][1,4]oxazine]-1,4'(2'H)-dicarboxylate](/img/structure/B12071315.png)
![7-Cyclopropanecarbonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B12071321.png)




![Methyl 2-formyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12071351.png)

![N-{[4-chloro-2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12071361.png)


